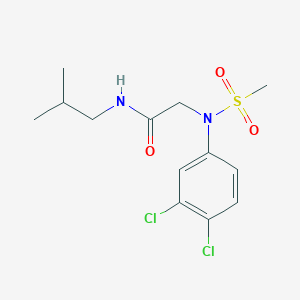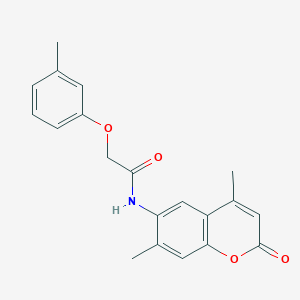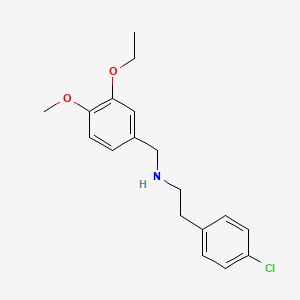
N~2~-(3,4-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dichlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects.
作用机制
DIDS works by binding to the anion transporters and inhibiting their activity. It does this by blocking the movement of chloride ions across the cell membrane. This inhibition of anion transporters can lead to changes in intracellular pH, ion concentration, and cell volume.
Biochemical and Physiological Effects:
DIDS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the chloride-bicarbonate exchanger and the chloride channel, which can lead to changes in intracellular pH and ion concentration. DIDS has also been found to affect cell volume regulation by inhibiting the movement of chloride ions across the cell membrane.
实验室实验的优点和局限性
DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and can be used at low concentrations. It is also relatively stable and can be stored for long periods of time. However, DIDS has some limitations. It can be toxic to cells at high concentrations and can also affect other transporters and channels in addition to the ones it is intended to inhibit.
未来方向
There are several future directions for research involving DIDS. One area of interest is the role of DIDS in diseases such as cystic fibrosis and epilepsy. Another area is the development of more specific inhibitors of anion transporters that do not have the same limitations as DIDS. Finally, there is a need for more research into the biochemical and physiological effects of DIDS, as well as its potential therapeutic applications.
Conclusion:
In conclusion, DIDS is a chemical compound that has been widely used in scientific research for its ability to inhibit anion transporters. It has a range of biochemical and physiological effects and has been used to investigate the role of anion transporters in various physiological processes and diseases. While DIDS has some limitations, it remains an important tool for researchers studying anion transporters and their role in health and disease.
合成方法
DIDS can be synthesized by reacting 3,4-dichloroaniline with isobutyl chloroformate to form N~2~-(3,4-dichlorophenyl)-N~1~-isobutylurea. This intermediate is then treated with sodium methanesulfonate to form DIDS.
科学研究应用
DIDS has been extensively used in scientific research for its ability to inhibit anion transporters, such as the chloride-bicarbonate exchanger and the chloride channel. DIDS has been used to study the role of these transporters in various physiological processes, including acid-base balance, ion transport, and cell volume regulation. DIDS has also been used to investigate the role of these transporters in diseases such as cystic fibrosis, epilepsy, and hypertension.
属性
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-9(2)7-16-13(18)8-17(21(3,19)20)10-4-5-11(14)12(15)6-10/h4-6,9H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXKNQCYJHCETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B5006083.png)
![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)

![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006152.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B5006162.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)